N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide
Description
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is a synthetic isatin-derived hydrazide characterized by a 5-nitro-substituted indole core and a 2-nitrophenoxy acetohydrazide side chain. The compound is synthesized via condensation of 5-nitroisatin with 2-nitrophenoxy acetohydrazide, yielding a thermally stable yellow powder (melting point >300°C inferred from analogous compounds) . Its spectroscopic properties (IR, NMR, MS) align with other isatin derivatives, showing characteristic peaks for NH, C=O, and aromatic nitro groups .
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2-(2-nitrophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O7/c22-14(8-28-13-4-2-1-3-12(13)21(26)27)18-19-15-10-7-9(20(24)25)5-6-11(10)17-16(15)23/h1-7,17,23H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHTWRQOJVBHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N=NC2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 5-nitroisatin with 2-(2-nitrophenoxy)acetohydrazide under acidic conditions. The reaction is usually carried out in ethanol with a few drops of glacial acetic acid to catalyze the process . The reaction mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
Anticancer Activity
The compound exhibits significant anticancer properties , particularly against various cancer cell lines. Studies indicate that derivatives of indole, including this compound, can enhance cytotoxicity through mechanisms such as:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells, leading to programmed cell death.
For instance, N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene] derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models, suggesting potential for development into therapeutic agents for cancer treatment.
Antimicrobial Properties
This compound also demonstrates antimicrobial activity against a range of pathogens. The presence of the nitro group is particularly noteworthy as it has been linked to enhanced efficacy against bacterial strains. The mechanisms may include:
- Disruption of bacterial cell membranes.
- Inhibition of bacterial enzyme systems.
Research indicates that certain derivatives can be effective against resistant strains, highlighting their potential as new antimicrobial agents .
Anti-inflammatory Effects
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide has shown potential in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The compound may modulate inflammatory pathways through:
- Inhibition of pro-inflammatory cytokines.
- Suppression of oxidative stress markers.
These properties suggest that this compound could be beneficial in developing treatments for chronic inflammatory conditions .
Mechanistic Studies and Binding Affinity
Recent studies have focused on the binding affinity of this compound to various biological targets. Interaction studies have indicated that it binds effectively to specific enzymes and receptors involved in disease pathways. This binding is crucial for understanding its pharmacodynamics and optimizing its therapeutic profiles.
| Target | Binding Affinity | Biological Effect |
|---|---|---|
| Protein Kinase | High | Inhibition of cell growth |
| Cyclooxygenase (COX) | Moderate | Anti-inflammatory effects |
| DNA Topoisomerase | High | Induction of apoptosis in cancer cells |
Synthesis and Derivative Development
The synthesis of this compound typically involves condensation reactions under controlled conditions to ensure high purity and yield. Researchers are exploring various structural modifications to enhance its biological activity and reduce potential side effects.
Synthesis Overview:
- Condensation reaction between 5-nitroindoline derivatives and hydrazides.
- Purification through recrystallization or chromatography.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Biological Activity
N'-[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-nitrophenoxy)acetohydrazide is a compound belonging to the hydrazone class, characterized by its unique indole structure and nitro groups. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer treatment and other therapeutic areas.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 312.27 g/mol. Its structural features include:
- Indole moiety : Essential for its biological activity.
- Nitro groups : These enhance cytotoxic properties against various cancer cell lines.
Synthesis
The synthesis typically involves a condensation reaction between 5-nitro-2-oxoindoline and 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions, often requiring heat for optimal yield. Purification methods such as recrystallization or chromatography are employed to ensure high purity for biological studies .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Lines Tested : Studies have demonstrated potent anti-proliferative effects against various tumor cell lines, including SK-BR-3, MDA-MB-231, HCT116, and HepG2 .
The mechanism through which this compound exerts its anticancer effects appears to involve:
- Induction of Apoptosis : By increasing reactive oxygen species (ROS) levels and inhibiting thioredoxin reductase (TrxR), leading to activation of apoptosis-related proteins like Bax and cleaved-caspase 3.
- Cell Cycle Arrest : Some derivatives have shown the ability to halt cell cycle progression in sensitive cancer cell lines .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been noted for its antimicrobial efficacy. The presence of nitro groups in its structure contributes to enhanced activity against various pathogens.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of this compound may also possess anti-inflammatory properties, although further research is needed to elucidate the specific pathways involved.
Summary of Findings
| Study Focus | Results |
|---|---|
| Anticancer Activity | Significant cytotoxicity against multiple cancer cell lines; apoptosis induction observed. |
| Antimicrobial | Effective against a range of bacterial strains; further investigation required. |
| Anti-inflammatory | Potential effects noted; mechanisms still under study. |
Notable Case Studies
- Study on Indole Derivatives : A study highlighted the anti-proliferative effects of similar indole-based compounds on various cancer cell lines, establishing a foundation for further exploration of this compound .
- Mechanistic Insights : Research has provided insights into the mechanisms by which these compounds induce apoptosis, focusing on ROS generation and enzyme inhibition .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or acetic anhydride | Higher polarity improves coupling efficiency |
| Temperature | 80–100°C | >100°C risks decomposition |
| Reaction Time | 4–8 hours | Prolonged time increases side products |
Q. Table 2: Spectral Benchmarks
| Technique | Critical Peaks/Data | Interpretation |
|---|---|---|
| ¹H NMR | δ 10.2 ppm (NH) | Confirms hydrazide linkage |
| HRMS | m/z 431.08 [M+H]⁺ | Validates molecular formula |
| IR | 1685 cm⁻¹ (C=O) | Indicates ketone stability |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
